molecular formula C15H18N2O3S B6369146 4-(3-T-Butylsulfamoylphenyl)-2-hydroxypyridine CAS No. 1261982-76-6

4-(3-T-Butylsulfamoylphenyl)-2-hydroxypyridine

Cat. No.: B6369146
CAS No.: 1261982-76-6
M. Wt: 306.4 g/mol
InChI Key: FBPWEZWLXSLIHK-UHFFFAOYSA-N
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Description

4-(3-T-Butylsulfamoylphenyl)-2-hydroxypyridine is a complex organic compound that features a pyridine ring substituted with a hydroxyl group at the 2-position and a phenyl ring at the 4-position The phenyl ring is further substituted with a t-butylsulfamoyl group at the 3-position

Properties

IUPAC Name

N-tert-butyl-3-(2-oxo-1H-pyridin-4-yl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O3S/c1-15(2,3)17-21(19,20)13-6-4-5-11(9-13)12-7-8-16-14(18)10-12/h4-10,17H,1-3H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBPWEZWLXSLIHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NS(=O)(=O)C1=CC=CC(=C1)C2=CC(=O)NC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-T-Butylsulfamoylphenyl)-2-hydroxypyridine typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate precursors.

    Introduction of the Hydroxyl Group: The hydroxyl group at the 2-position can be introduced via a hydroxylation reaction using reagents such as hydrogen peroxide or other oxidizing agents.

    Attachment of the Phenyl Ring: The phenyl ring can be attached through a coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of a boronic acid derivative with a halogenated pyridine.

    Introduction of the T-Butylsulfamoyl Group: The t-butylsulfamoyl group can be introduced through a sulfonation reaction followed by alkylation with t-butyl groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(3-T-Butylsulfamoylphenyl)-2-hydroxypyridine can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the hydroxyl group or to reduce other functional groups.

    Substitution: The phenyl ring and pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as halogens, alkyl halides, or nucleophiles like amines.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of deoxygenated products.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-(3-T-Butylsulfamoylphenyl)-2-hydroxypyridine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential as a pharmaceutical agent due to its unique structural features.

    Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-(3-T-Butylsulfamoylphenyl)-2-hydroxypyridine involves its interaction with molecular targets such as enzymes or receptors. The hydroxyl group and the t-butylsulfamoyl group can form hydrogen bonds or hydrophobic interactions with target molecules, influencing their activity. The pyridine ring can also participate in π-π interactions with aromatic residues in proteins.

Comparison with Similar Compounds

Similar Compounds

    4-(3-Sulfamoylphenyl)-2-hydroxypyridine: Lacks the t-butyl group, which may affect its hydrophobic interactions.

    4-(3-T-Butylsulfamoylphenyl)-2-methoxypyridine: Contains a methoxy group instead of a hydroxyl group, which may influence its reactivity and interactions.

Uniqueness

4-(3-T-Butylsulfamoylphenyl)-2-hydroxypyridine is unique due to the presence of both the hydroxyl group and the t-butylsulfamoyl group, which provide a combination of hydrophilic and hydrophobic properties. This makes it a versatile compound for various applications in research and industry.

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